
Disodium trihydrogen orthoperiodate
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Overview
Description
Disodium trihydrogen orthoperiodate is a chemical compound with the formula Na2H3IO6. It is an orthoperiodate salt, containing iodine in its highest oxidation state (+7). This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium trihydrogen orthoperiodate can be synthesized through the oxidation of sodium iodate or iodic acid with sodium hypochlorite in the presence of sodium hydroxide. The reaction mixture’s pH is adjusted to a range between 5 and 10 . Another method involves the electrochemical oxidation of iodates on a lead dioxide anode .
Industrial Production Methods: Industrial production of this compound typically involves the electrochemical oxidation of iodates. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Disodium trihydrogen orthoperiodate undergoes various chemical reactions, primarily oxidation reactions. It is a strong oxidizing agent and can oxidize a wide range of organic and inorganic compounds .
Common Reagents and Conditions:
Reaction Conditions: These reactions typically occur in aqueous solutions with controlled pH levels.
Major Products Formed:
Oxidative Cleavage of Diols: This reaction forms aldehydes and ketones depending on the structure of the diol.
Oxidative Dearomatization: This reaction forms various oxidized aromatic compounds.
Scientific Research Applications
Disodium trihydrogen orthoperiodate has numerous applications in scientific research:
Mechanism of Action
Disodium trihydrogen orthoperiodate exerts its effects through its strong oxidizing properties. It can oxidize various substrates by accepting electrons and forming iodine-containing intermediates. The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions .
Comparison with Similar Compounds
Sodium Metaperiodate (NaIO4): Another periodate salt with strong oxidizing properties.
Periodic Acid (H5IO6): An acid form of periodate with similar oxidizing capabilities.
Uniqueness: Disodium trihydrogen orthoperiodate is unique due to its specific chemical structure and the conditions under which it is synthesized and used. Its ability to exist in equilibrium with other periodate forms and its strong oxidizing properties make it a valuable reagent in various chemical and industrial applications .
Biological Activity
Disodium trihydrogen orthoperiodate (Na₂H₃IO₆) is an inorganic compound with significant biological activity, particularly in the fields of biochemistry and materials science. This article explores its properties, applications, and relevant research findings.
This compound is a salt composed of sodium cations and the orthoperiodate anion. Its chemical structure features iodine in a high oxidation state, which contributes to its strong oxidative properties. The compound is known for its ability to cleave vicinal diols into aldehydes or ketones, making it a valuable reagent in organic synthesis.
Biological Activity
1. Antimicrobial Properties:
this compound exhibits notable antimicrobial activity. Its oxidative properties allow it to disrupt microbial cell membranes and interfere with metabolic processes. Research indicates that periodates can effectively kill various bacteria and fungi, making them useful in disinfectants and antiseptic formulations .
2. Oxidative Cleavage of Biomolecules:
The compound's ability to oxidize carbohydrates is particularly significant in biochemical applications. Sodium periodate, a related compound, has been extensively studied for its role in selectively oxidizing polysaccharides and glycoproteins. This reaction involves the cleavage of C-C bonds in vicinal diols, leading to the formation of reactive aldehyde groups that can be further utilized for labeling or modifying biomolecules .
3. Applications in Tissue Engineering:
In tissue engineering, this compound is utilized to modify cellulose-based materials. By oxidizing cellulose to produce dialdehyde cellulose (DAC), researchers have created biocompatible scaffolds that promote cell adhesion and growth. DAC's unique properties allow it to form cross-linked networks, enhancing its mechanical strength and stability in biological environments .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of sodium periodate against various pathogens. Results demonstrated a significant reduction in bacterial counts when exposed to periodate solutions, highlighting its potential as an effective disinfectant in clinical settings .
Case Study 2: Modification of Polysaccharides
Research focused on the oxidative modification of polysaccharides using sodium periodate showed that varying reaction conditions (temperature, time, concentration) significantly affected the degree of oxidation and the resulting properties of DAC. This study emphasized the importance of optimizing conditions for industrial applications .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and purifying disodium trihydrogen orthoperiodate (Na₂H₃IO₆) in laboratory settings?
- Methodological Answer : Na₂H₃IO₆ is typically synthesized by reacting sodium hydroxide (NaOH) with orthoperiodic acid (H₅IO₆) under controlled pH conditions (3–5). The reaction is monitored via pH titration to avoid over-neutralization, which can precipitate undesired species. Post-synthesis, purification involves recrystallization from cold aqueous solutions due to its low solubility (~0.20% w/w in water at 25°C) . Residual metaperiodate (IO₄⁻) impurities are removed by repeated washing with ice-cold water.
Q. How does Na₂H₃IO₆ function as an oxidizing agent in organic reactions, and what pH conditions optimize its efficacy?
- Methodological Answer : Na₂H₃IO₆ acts as a mild oxidizer, particularly effective in cleaving vicinal diols (e.g., carbohydrates) to aldehydes/ketones. Its oxidizing power is pH-dependent: in acidic conditions (pH 3–5), it maintains stability as the orthoperiodate ion (H₃IO₆²⁻), avoiding decomposition to IO₄⁻. Buffered systems (e.g., acetate buffers) are recommended to stabilize pH and prevent side reactions .
Advanced Research Questions
Q. What advanced spectroscopic or crystallographic techniques are used to resolve ambiguities in Na₂H₃IO₆ structural characterization?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving Na₂H₃IO₆’s orthorhombic crystal structure. Hirshfeld surface analysis complements SCXRD by quantifying intermolecular interactions (e.g., hydrogen bonding between IO₆⁵⁻ and Na⁺ ions). Raman spectroscopy identifies vibrational modes of the IO₆⁵⁻ core, distinguishing it from dehydrated or dimerized species .
Q. How does the equilibrium between orthoperiodate (H₃IO₆²⁻) and metaperiodate (IO₄⁻) ions influence reaction outcomes, and how can this equilibrium be experimentally controlled?
- Methodological Answer : The equilibrium IO₄⁻ + 6 H₂O ⇌ H₃IO₆²⁻ + 4 H₃O⁺ is pH-sensitive. At pH < 3, IO₄⁻ dominates, while H₃IO₆²⁻ prevails at pH 3–7. To suppress IO₄⁻ formation, reactions should be buffered at pH 5–6 (e.g., using NaHCO₃). UV-Vis spectroscopy (λ = 290 nm for IO₄⁻) or iodometric titration can quantify species distribution .
Q. What strategies mitigate solubility limitations of Na₂H₃IO₆ in aqueous reaction systems?
- Methodological Answer : Na₂H₃IO₆’s low solubility (~2 g/L at 25°C) necessitates solvent optimization. Co-solvents like ethanol or acetone (10–20% v/v) enhance solubility without destabilizing the orthoperiodate ion. Alternatively, sonication or elevated temperatures (≤40°C) increase dissolution rates, though thermal degradation risks require kinetic monitoring via TGA/DSC .
Q. How can researchers resolve contradictions in spectroscopic data arising from coexisting periodate species in solution?
- Methodological Answer : Contradictions often stem from overlapping signals of H₃IO₆²⁻, H₄IO₆⁻, and dimeric species (e.g., H₂I₂O₁₀⁴⁻). Multi-technique approaches are essential:
Properties
CAS No. |
15599-97-0 |
---|---|
Molecular Formula |
H3INa2O6 |
Molecular Weight |
271.90 g/mol |
IUPAC Name |
disodium;trihydroxy-dioxido-oxo-λ7-iodane |
InChI |
InChI=1S/H5IO6.2Na/c2-1(3,4,5,6)7;;/h(H5,2,3,4,5,6,7);;/q;2*+1/p-2 |
InChI Key |
PEPDKRLBEGSBRW-UHFFFAOYSA-L |
Canonical SMILES |
OI(=O)(O)(O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
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